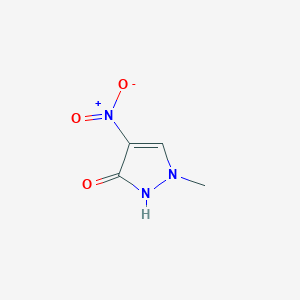
3-Ethyl-4-hydroxy-1-methylquinolin-2(1H)-one
Vue d'ensemble
Description
3-Ethyl-4-hydroxy-1-methylquinolin-2(1H)-one, also known as EMQ, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMQ belongs to the quinoline family, which is known for its diverse biological activities.
Applications De Recherche Scientifique
Anticancer Properties
3-Ethyl-4-hydroxy-1-methylquinolin-2(1H)-one has been synthesized and evaluated for its potential anticancer activity. For instance, compounds synthesized from this quinolinone derivative showed significant cytotoxic effects against the MDA-MB cell line, indicating potential as an anticancer agent (Bajaj et al., 2017).
Synthesis of Quinoline Derivatives
This compound has been used in the synthesis of various quinoline derivatives. A study described the convenient two-step synthesis of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives starting from commercially available 2-aminobenzoic acids, highlighting its versatility in chemical synthesis (Jentsch et al., 2018).
Antibacterial Activity
Research has also been conducted on the antibacterial properties of this compound. The synthesized pyranoquinoline derivatives displayed moderate effectiveness against bacterial growth, particularly against Pseudomonas aeruginosa, showcasing its potential in antibacterial applications (Asghari et al., 2014).
Pharmaceutical Applications
The compound has been utilized in the synthesis of pharmaceutical agents. For instance, the 'one-pot' synthesis approach using this compound resulted in the formation of 2-amino-4-(2-hydroxyaryl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitriles, which have potential applications in treating disorders responsive to apoptosis induction and antiproliferation (Vereshchagin et al., 2015).
Fluorescence Properties
This compound has been studied for its fluorescence properties. The potential use of 2-(4-Amino-substituted-3-nitrophenyl)-3-hydroxyquinolin-4(1H)-ones as molecular fluorescent probes has been evaluated, demonstrating its application in biochemistry and medicine for studying various biological systems (Motyka et al., 2011).
Eco-friendly Synthesis Protocols
Additionally, eco-friendly synthesis protocols using this compound have been developed. For example, a simple and efficient protocol for synthesizing novel derivatives in water without metal catalysts has been reported, emphasizing its contribution to green chemistry (Yadav et al., 2020).
Propriétés
IUPAC Name |
3-ethyl-4-hydroxy-1-methylquinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-8-11(14)9-6-4-5-7-10(9)13(2)12(8)15/h4-7,14H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIJHNPKJYDJOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2N(C1=O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-4-hydroxy-1-methylquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B3047845.png)

![3-Iodo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3047847.png)










